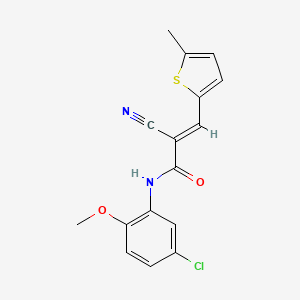![molecular formula C17H16N2O3 B5313923 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)
3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as MNPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
Mechanism of Action
3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one exerts its biological effects through the inhibition of various enzymes, including tyrosinase, which is involved in the synthesis of melanin. 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one inhibits the activity of tyrosinase by binding to its active site, thereby preventing the conversion of tyrosine to melanin. Additionally, 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to possess antioxidant properties, which could help to protect cells from oxidative damage.
Biochemical and Physiological Effects
3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to possess a range of biochemical and physiological effects, including the inhibition of tyrosinase activity, anti-inflammatory activity, and antioxidant activity. Additionally, 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to possess antibacterial and antifungal properties, which could make it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its ability to inhibit the activity of various enzymes, which makes it a useful tool for studying enzyme kinetics and metabolism. Additionally, 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is relatively stable and easy to synthesize, which makes it a convenient compound for use in lab experiments. However, one of the limitations of using 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is its potential toxicity, which could limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One area of interest is the development of new drugs based on 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one for the treatment of skin disorders such as hyperpigmentation and melanoma. Additionally, further research is needed to better understand the mechanism of action of 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one and its potential applications in other areas, such as materials science and environmental science. Finally, there is a need for further studies to evaluate the safety and toxicity of 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, particularly in vivo, in order to determine its potential for use in clinical settings.
Synthesis Methods
The synthesis of 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one involves a multi-step process that includes the condensation of 4-methylacetophenone with 2-methyl-5-nitroaniline in the presence of a base, followed by the reduction of the nitro group using a reducing agent such as iron powder and hydrochloric acid. The resulting compound is then subjected to a Claisen-Schmidt condensation reaction with benzaldehyde to yield 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one.
Scientific Research Applications
3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a candidate for the development of new drugs. Its ability to inhibit the activity of various enzymes, including tyrosinase, makes it a promising candidate for the treatment of skin disorders such as hyperpigmentation and melanoma. Additionally, 3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to possess anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for the treatment of various inflammatory disorders.
properties
IUPAC Name |
(Z)-3-(2-methyl-5-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-3-6-14(7-4-12)17(20)9-10-18-16-11-15(19(21)22)8-5-13(16)2/h3-11,18H,1-2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZFVNFDIZJDKI-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5313842.png)
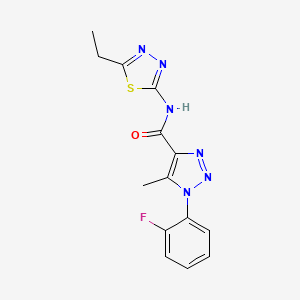
![7-acetyl-6-(5-bromo-2-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5313873.png)
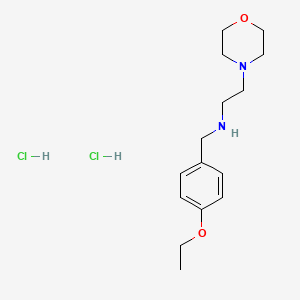
![2,4-bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5313882.png)
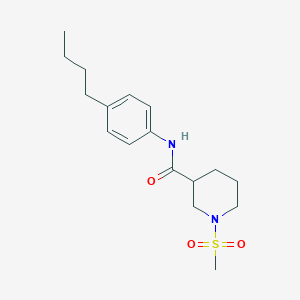

![2-[4-(3,6-dihydropyridin-1(2H)-yl)-2-(2-furyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]-2-oxoethanamine](/img/structure/B5313908.png)
![2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5313927.png)

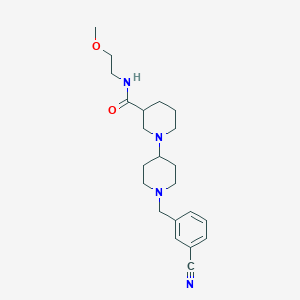
![8-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5313938.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5313946.png)
